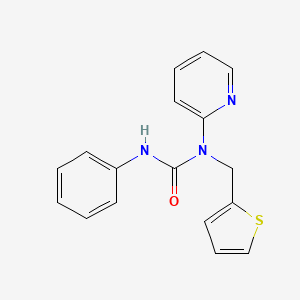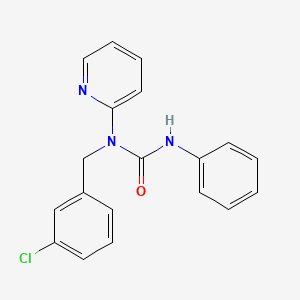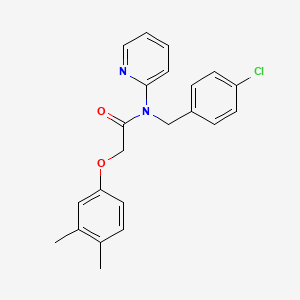![molecular formula C17H17BrN2O3S B11355502 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11355502.png)
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-ブロモ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)-N-プロピルアセトアミドは、複雑な構造を持つ合成有機化合物です。それは臭素原子、スルホン基、およびジベンゾチアジン部分を有しています。
2. 製法
合成経路と反応条件
2-(9-ブロモ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)-N-プロピルアセトアミドの合成は、通常、複数のステップで構成されます。
ジベンゾチアジンコアの形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化します。
スルホンの形成: チアジン硫黄をスルホンに酸化するのは、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用することで行うことができます。
アセトアミドの形成: 最終ステップでは、ジベンゾチアジンコアをプロピルアミンと無水酢酸または塩化アセチルでアシル化します。
工業的製造方法
この化合物の工業的製造は、収率、純度、費用対効果を最適化して、同様の合成経路を大規模に実施する可能性があります。連続フローリアクターと自動合成プラットフォームは、効率とスケーラビリティを高めるために使用できる可能性があります。
3. 化学反応の分析
反応の種類
酸化: スルホン基は、強い酸化条件下でさらに酸化される可能性があります。
還元: 臭素原子は、水素化リチウムアルミニウムなどの還元剤を使用して水素原子に還元できます。
置換: 臭素原子は、アミンやチオールなどのさまざまな求核剤と、適切な条件下で置換できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、チオールなどの求核剤、および極性溶媒中で還流させるなどの条件。
主要な生成物
酸化: さらに酸化されたスルホン誘導体。
還元: 臭素が除去された類似体。
置換: 臭素原子をさまざまな官能基で置換した置換誘導体。
4. 科学研究への応用
医薬品化学: それは、特定の酵素や受容体を標的にした新薬開発のためのリード化合物として役立ちます。
材料科学: その独自の構造は、特定の電子または光学的特性を持つ新規材料の設計に利用できます。
生物学的研究: 硫黄含有複素環を含む生体経路を研究するためのプローブとして使用できます。
工業化学: 他の複雑な有機分子の合成や、特定の反応における触媒として応用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide typically involves multiple steps:
Formation of the dibenzo-thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfone formation: The oxidation of the thiazine sulfur to a sulfone can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetamide formation: The final step involves the acylation of the dibenzo-thiazine core with propylamine and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and conditions such as reflux in polar solvents.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: De-brominated analogs.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways involving sulfur-containing heterocycles.
Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
作用機序
2-(9-ブロモ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)-N-プロピルアセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学において、それは酵素や受容体などの分子標的に結合して、それらの活性を調節することができます。スルホン基と臭素原子は、これらの相互作用に重要な役割を果たし、化合物の結合親和性と特異性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(9-ブロモ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)酢酸: 類似の構造ですが、アセトアミドではなく酢酸部分が含まれています。
2-(9-エチル-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)酢酸: 臭素原子ではなくエチル基を含む類似の構造。
2-(9-ブロモ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)-N-シクロヘプチルアセトアミド: プロピル基ではなくシクロヘプチル基を含む類似の構造。
独自性
2-(9-ブロモ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)-N-プロピルアセトアミドは、プロピルアセトアミド部分を有しているため、その類似体と比較して異なる物理化学的特性と生物活性を有する可能性があります。
類似化合物との比較
Similar Compounds
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but with an acetic acid moiety instead of an acetamide.
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure with an ethyl group instead of a bromine atom.
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cycloheptylacetamide: Similar structure with a cycloheptyl group instead of a propyl group.
Uniqueness
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide is unique due to the presence of the propylacetamide moiety, which may confer distinct physicochemical properties and biological activities compared to its analogs
特性
分子式 |
C17H17BrN2O3S |
|---|---|
分子量 |
409.3 g/mol |
IUPAC名 |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-propylacetamide |
InChI |
InChI=1S/C17H17BrN2O3S/c1-2-9-19-17(21)11-20-15-8-7-12(18)10-14(15)13-5-3-4-6-16(13)24(20,22)23/h3-8,10H,2,9,11H2,1H3,(H,19,21) |
InChIキー |
WVQONXJEVAVUCC-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11355419.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355436.png)
![2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11355437.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11355443.png)
![2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11355449.png)

![N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355456.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355474.png)

![4-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11355482.png)
![N-(2,5-dimethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11355490.png)
methanone](/img/structure/B11355496.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11355508.png)
